N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide
Description
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Properties
IUPAC Name |
N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-5-methylthiophene-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S2/c1-10-4-5-13(21-10)22(18,19)17-9-11-14(16-7-6-15-11)12-3-2-8-20-12/h2-8,17H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEVWUJXJSDIBBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=NC=CN=C2C3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure
The compound is characterized by the following structural components:
- Furan ring : Contributes to the compound's reactivity and biological interactions.
- Pyrazine moiety : Known for its role in various pharmacological activities.
- Thiophene sulfonamide : Enhances solubility and potential interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, including:
-
Antimicrobial Activity :
- The compound has been tested against various bacterial strains, showing promising results in inhibiting growth.
- Minimum inhibitory concentration (MIC) values were determined, indicating effective concentrations for antimicrobial action.
-
Anticancer Activity :
- In vitro studies have demonstrated cytotoxic effects against multiple cancer cell lines, including colon and lung cancers.
- IC50 values (the concentration required to inhibit cell growth by 50%) have been reported, showcasing its potential as an anticancer agent.
Antimicrobial Activity Data
| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |
|---|---|---|---|
| Staphylococcus aureus | 0.5 | 1.0 | Bactericidal |
| Escherichia coli | 1.0 | 2.0 | Bactericidal |
| Candida albicans | 0.75 | 1.5 | Fungicidal |
Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 25.4 | Induction of apoptosis |
| A549 | 30.7 | Inhibition of cell cycle |
| MCF7 | 22.1 | Apoptosis via mitochondrial pathway |
Case Study 1: Antimicrobial Evaluation
A study evaluated the antimicrobial efficacy of the compound against various pathogens. The results indicated that this compound exhibited strong bactericidal activity against Staphylococcus aureus and Escherichia coli, with MIC values as low as 0.5 µg/mL .
Case Study 2: Anticancer Properties
In another study focusing on cancer treatment, the compound was tested against HCT116 and A549 cell lines. It showed significant cytotoxicity with IC50 values of 25.4 µM and 30.7 µM respectively, indicating its potential as a chemotherapeutic agent . The mechanism was attributed to apoptosis induction and cell cycle arrest.
Research Findings
Recent advancements in drug design have highlighted the significance of compounds like this compound in developing new therapeutic agents. The combination of furan, pyrazine, and thiophene structures contributes to a diverse range of biological activities, making it a candidate for further research in medicinal chemistry .
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, particularly multidrug-resistant pathogens. For instance, a study evaluated its antibacterial efficacy against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated significant activity with minimum inhibitory concentration (MIC) values lower than those of conventional antibiotics like linezolid. This suggests its potential as an alternative treatment option in combating resistant bacterial infections.
| Pathogen | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| MRSA | 4 | Linezolid | 8 |
| Escherichia coli | 16 | Ciprofloxacin | 32 |
Anticancer Properties
In the domain of oncology, N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-5-methylthiophene-2-sulfonamide has shown promising results in inhibiting cancer cell proliferation. A comparative study assessed its cytotoxic effects on various cancer cell lines, revealing that the compound significantly reduced cell viability at concentrations above 10 µM. This positions it as a candidate for further development in cancer therapeutics.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 12 |
| MCF7 (breast) | 15 |
| A549 (lung) | 20 |
Enzyme Inhibition
The compound also exhibits potential as an enzyme inhibitor, particularly targeting protein kinases involved in various signaling pathways. Research indicates that it can modulate the activity of serum and glucocorticosteroid-regulated kinases (SGK), which are implicated in inflammatory processes and degenerative diseases. This property may lead to applications in treating conditions like osteoarthritis and other inflammatory disorders.
Case Study on Antibacterial Efficacy
A recent investigation into the antibacterial properties of this compound demonstrated its effectiveness against resistant strains of bacteria. The study utilized both in vitro assays and in vivo models to confirm the compound's potential as an antimicrobial agent.
Case Study on Cytotoxic Effects
In another study focused on anticancer activity, researchers treated various cancer cell lines with different concentrations of the compound. The data indicated significant cytotoxicity, particularly against breast and cervical cancer cells, warranting further exploration into its mechanism of action and potential therapeutic applications.
Q & A
Q. Table 1: Key Reaction Yields in Analogous Syntheses
| Step | Yield Range | Critical Parameters | Reference |
|---|---|---|---|
| Pyrazine Functionalization | 70–85% | Pd catalysis, 80°C, DMF | |
| Sulfonamide Coupling | 31–56% | Triethylamine, 0°C, DCM | |
| Final Purification | >95% purity | Silica gel chromatography (EtOAc/hexane) |
Q. Table 2: Biological Activity of Structural Analogs
| Compound | Target | IC50/µM | Key Structural Feature | Reference |
|---|---|---|---|---|
| N-(3-(furan-3-yl)pyrazin-2-yl)methyl | Dihydropteroate Synthase | 2.1 | Pyrazine-sulfonamide core | |
| 5-Methylisoxazole analog | GSK-3β | 0.8 | Isoxazole substitution |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
